N-(2-isopropoxyphenyl)-4-methylbenzamide
Description
N-(2-Isopropoxyphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2-isopropoxyaniline moiety. This structural motif is critical for its pharmacological and chemical properties, particularly in targeting enzymes and receptors such as histone deacetylases (HDACs) and kinases . The isopropoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-methyl-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-12(2)20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,18,19) |
InChI Key |
CPRJJPPCSVRTMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Halogen-Substituted Derivatives
- N-(2-Iodophenyl)-4-methylbenzamide (CAS: 349089-26-5): This derivative replaces the isopropoxy group with an iodine atom. It is commercially available for research applications .
- N-(2,6-Dichlorophenyl)-4-methylbenzamide: The dichloro substitution introduces strong electron-withdrawing effects, likely enhancing electrophilic interactions with target proteins.
B. Nitro- and Methoxy-Substituted Analogues
- Crystallographic studies reveal two molecules per asymmetric unit, suggesting conformational flexibility that may influence binding .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : The addition of a para-methoxy group in 4MNB introduces steric hindrance and alters electronic properties compared to the title compound. This modification could reduce HDAC inhibition potency due to decreased accessibility to the active site .
Pharmacological Profiles of HDAC and Kinase Inhibitors
A. HDAC Inhibitors
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Both feature a 4-methylbenzamide core but differ in their side chains. Compound 109 shows a 6-fold selectivity for HDAC1 over HDAC3 (Ki ratio HDAC1/HDAC3 = 6), while Compound 136 exhibits a 3-fold selectivity. The fluorophenyl group in 136 may enhance hydrophobic interactions but reduce solubility .
B. Kinase-Targeting Derivatives
- Inhibitor 153 (2-{8-aminoimidazo[1,2-a]pyridin-3-yl}ethynyl-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide): This compound demonstrates potent activity against the Bcr-Abl T315I mutation but suffers from low oral bioavailability in rats, likely due to its large molecular size and polar imidazole group .
- Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): A KIF11 inhibitor with enhanced brain retention, attributed to the 4-methylbenzamide moiety’s balance of lipophilicity and hydrogen-bonding capacity .
Structural and Tautomeric Considerations
- 1,2,4-Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exist in thione tautomeric forms, confirmed by IR and NMR data. The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) highlight stability differences compared to non-tautomeric benzamides .
Key Data Tables
Table 1: Comparative Analysis of Benzamide Derivatives
Table 2: Spectroscopic and Structural Comparisons
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